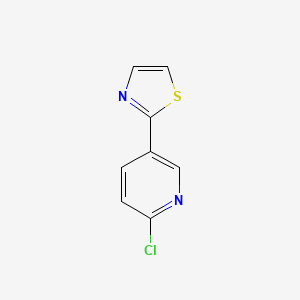

2-(6-Chloropyridin-3-yl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloropyridin-3-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-7-2-1-6(5-11-7)8-10-3-4-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOYQXISDXLPDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=NC=CS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660454 | |

| Record name | 2-Chloro-5-(1,3-thiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760193-03-1 | |

| Record name | 2-Chloro-5-(1,3-thiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Approaches to 2 6 Chloropyridin 3 Yl Thiazole and Its Analogs

Methodologies for Thiazole (B1198619) Ring Construction

The formation of the thiazole ring is a critical step in the synthesis of 2-(6-chloropyridin-3-yl)thiazole. Various methods have been developed for this purpose, with the Hantzsch synthesis being a prominent and widely used approach.

Hantzsch Condensation and Related Thioamide-Based Cyclizations

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide. chemhelpasap.com This method is known for its simplicity and generally high yields. chemhelpasap.combepls.com The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. chemhelpasap.comnih.gov

In the context of synthesizing pyridyl-substituted thiazoles, a relevant thioamide precursor is 6-chloropyridine-3-carboxamide. This can be reacted with an appropriate α-haloketone to construct the desired thiazole ring directly attached to the 6-chloropyridin-3-yl group. The reaction conditions for Hantzsch synthesis can vary, with some procedures carried out under neutral conditions, while others may employ acidic or basic catalysts to facilitate the reaction. rsc.orgresearchgate.net For instance, reactions can be performed in solvents like methanol (B129727) or dioxane, sometimes with the addition of a base like triethylamine. chemhelpasap.comnih.gov Microwave-assisted Hantzsch synthesis has also been reported to provide high yields in shorter reaction times. nih.gov

Thioamides, essential for this synthesis, can be prepared from the corresponding amides by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

Alternative Routes to 2-Substituted Thiazoles

While the Hantzsch synthesis is prevalent, other methods for constructing 2-substituted thiazoles exist. One such alternative involves the reaction of dithiocarbamates with α-halocarbonyl compounds in water, which can produce 2-(alkylsulfanyl)thiazoles in good yields. bepls.com Another approach utilizes the [3+2] cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates with nitriles, such as CF3CN, to yield 2-trifluoromethyl substituted thiazoles. rsc.org Additionally, one-pot multi-component procedures have been developed for the synthesis of thiazole derivatives, offering an efficient and environmentally friendly alternative. bepls.comresearchgate.net

Integration of the 6-Chloropyridine Moiety

Connecting the pre-formed thiazole ring to the 6-chloropyridine scaffold is another key synthetic strategy. This is often accomplished through powerful carbon-carbon and carbon-nitrogen bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki Coupling for Pyridyl-Thiazole Linkages)

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds between aromatic rings. researchgate.net In this context, it can be employed to couple a thiazole derivative with a 6-chloropyridine derivative. For this to be successful, one of the coupling partners must be a boronic acid or ester, and the other must be a halide (or triflate).

For example, a 2-halothiazole can be coupled with (6-chloropyridin-3-yl)boronic acid, or conversely, a 2-thiazolylboronic acid derivative can be coupled with a 3-halo-6-chloropyridine, such as 2-chloro-5-iodopyridine (B1352245) or 2-bromo-6-chloropyridine. rsc.org The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, in the presence of a base. researchgate.netrsc.org The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency. Aqueous media and microwave irradiation have been explored to develop more environmentally friendly Suzuki coupling protocols for thiazole synthesis. rsc.org

| Coupling Partners | Catalyst/Ligand | Base | Solvent | Product |

| 2-Halothiazole + (6-Chloropyridin-3-yl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | This compound |

| 2-Thiazolylboronic acid + 3-Halo-6-chloropyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | This compound |

Nucleophilic Displacement and Amination Reactions

Nucleophilic aromatic substitution (SNAr) reactions on the pyridine (B92270) ring can also be utilized. The chlorine atom at the 6-position of the pyridine ring is susceptible to displacement by nucleophiles, although this is generally less reactive than a bromine atom at the same position. rsc.org Sulfur nucleophiles have been shown to displace a chlorine atom at the 6-position of a pyridazine (B1198779) ring. rsc.org

Amination reactions, another form of nucleophilic substitution, can be used to introduce nitrogen-containing substituents onto the pyridine ring. Palladium-catalyzed amination reactions (Buchwald-Hartwig amination) are particularly effective for this purpose. While direct amination of a 2-chloropyridine (B119429) with a thiazole-based amine might be challenging, related transformations are known. For instance, 2-bromo-6-alkylaminopyridines have been synthesized by reacting 2,6-dibromopyridine (B144722) with primary amines. georgiasouthern.edu

Synthesis of Precursor Molecules and Intermediates

The successful synthesis of this compound relies on the availability of key precursor molecules.

For Thiazole Ring Construction:

6-Chloropyridine-3-carboxamide: This can be synthesized from 6-chloronicotinic acid. sigmaaldrich.commatrix-fine-chemicals.com 6-Chloronicotinic acid itself is a commercially available compound. sigmaaldrich.com

α-Haloketones: A variety of α-haloketones can be used depending on the desired substituents on the thiazole ring. These are often prepared by halogenation of the corresponding ketone. For instance, 2-bromoacetophenone (B140003) is a common reagent in Hantzsch synthesis. chemhelpasap.com

For Cross-Coupling Reactions:

Optimization of Reaction Conditions and Synthetic Yields

The synthesis of this compound, a key intermediate in the production of certain pesticides, is primarily achieved through modifications of the classic Hantzsch thiazole synthesis or via nitrile-based cyclizations. google.com Optimization of these synthetic routes is crucial for maximizing yield and purity, thereby ensuring process efficiency. Research and process development efforts have focused on systematically evaluating the impact of various reaction parameters, including solvent, temperature, catalyst, and reactant stoichiometry.

A common synthetic route involves the condensation of an α-haloketone with a thioamide. In the context of this compound and its analogs, this often translates to the reaction of a derivative of 6-chloronicotinic acid with a suitable sulfur-containing reactant. The optimization of these reactions often follows a pattern of screening various conditions to identify the most effective combination.

For instance, in multi-component reactions for synthesizing thiazole derivatives, the choice of solvent has been shown to be a critical factor. mdpi.com A systematic study might compare a range of solvents from polar protic (e.g., ethanol, methanol) to polar aprotic (e.g., acetonitrile, DMF) and non-polar (e.g., toluene, dioxane). Temperature is another key variable, with reactions often being tested at room temperature, reflux, and specific intermediate temperatures to balance reaction rate with the formation of byproducts. mdpi.comresearchgate.net

The selection of a base or catalyst, where required, is also subject to optimization. For Hantzsch-type syntheses, while sometimes performed under neutral or acidic conditions, the use of a non-nucleophilic base can be advantageous in scavenging acid formed during the reaction, thus preventing side reactions and improving yields. researchgate.netrsc.org The amount of catalyst is also fine-tuned to ensure efficient conversion without promoting undesired pathways.

The table below illustrates a typical optimization study for a Hantzsch-type synthesis of a substituted thiazole, showcasing how systematic variation of parameters can lead to a significant improvement in product yield.

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | None | Reflux | 12 | 45 |

| 2 | Acetonitrile | None | Reflux | 12 | 52 |

| 3 | DMF | None | 80 | 8 | 65 |

| 4 | Ethanol | Pyridine | Reflux | 8 | 68 |

| 5 | Acetonitrile | Pyridine | Reflux | 8 | 75 |

| 6 | DMF | Pyridine | 80 | 6 | 88 |

| 7 | DMF | Pyridine | 100 | 6 | 85 (decomposition observed) |

Another powerful method for synthesizing thiazoles involves the reaction of nitriles, such as 2-chloronicotinonitrile, with cysteine followed by oxidative aromatization. thieme-connect.com This approach has been shown to be highly effective and amenable to scale-up. Optimization studies for this route would focus on the choice of oxidant, solvent system (often a biphasic mixture to facilitate the reaction), and pH control, which is critical for the initial condensation step. thieme-connect.com

Considerations for Scalable and Sustainable Synthesis

The transition from a laboratory-scale procedure to a large-scale industrial process for manufacturing this compound necessitates a focus on scalability and sustainability. These considerations aim to ensure the process is not only economically viable but also environmentally responsible.

Scalability: A key factor in scalable synthesis is the development of robust reaction conditions that are less sensitive to minor fluctuations in parameters. This includes using reagents and solvents that are readily available in bulk and are cost-effective. Furthermore, processes that minimize the need for specialized equipment are preferred.

One of the most significant challenges in scaling up chemical syntheses is product purification. Methods that avoid chromatographic purification are highly desirable as chromatography is expensive, solvent-intensive, and difficult to implement on a large scale. thieme-connect.com Therefore, developing reaction conditions that yield the product in high purity, allowing for isolation by simple filtration and washing, is a primary goal. The cysteine/nitrile condensation route is a prime example of a method that can be designed to avoid chromatography, making it highly scalable. thieme-connect.comthieme.de

Heat management is another critical aspect of scalability. Exothermic reactions that are easily controlled in a lab flask can become hazardous on a large scale. The process must be designed to allow for efficient heat dissipation to prevent runaway reactions. This might involve using a solvent with a suitable boiling point to act as a heat sink or designing a semi-batch process where reagents are added portion-wise.

Sustainability (Green Chemistry): The principles of green chemistry are increasingly being integrated into the synthesis of thiazoles and other heterocyclic compounds. nih.gov The goal is to minimize the environmental impact of the chemical process. Key strategies include:

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons or some polar aprotic solvents (e.g., DMF) with more environmentally benign alternatives such as ethanol, water, or 2-methyltetrahydrofuran (B130290) is a priority. mdpi.com In some cases, solvent-free reactions can be developed, further reducing environmental impact. organic-chemistry.org

Catalysis: The use of catalysts, especially reusable heterogeneous catalysts, is a cornerstone of green chemistry. Catalysts can increase reaction efficiency, reduce energy consumption by allowing for lower reaction temperatures, and minimize waste by being recyclable. For thiazole synthesis, silica-supported tungstosilisic acid has been reported as a reusable catalyst. mdpi.com

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. One-pot, multi-component reactions are particularly advantageous in this regard as they can reduce the number of synthetic steps and purification stages, saving both materials and energy. mdpi.com

Alternative Energy Sources: The use of microwave irradiation or ultrasound has been shown to accelerate reaction times and improve yields in thiazole synthesis, often under milder conditions and with less solvent compared to conventional heating. mdpi.comnih.gov

The table below outlines key considerations for developing a scalable and sustainable synthesis for this compound.

| Principle | Objective | Approach/Example |

|---|---|---|

| Scalability | Robust and Safe Process | - Develop chromatography-free purification (e.g., direct precipitation). thieme-connect.com |

| Green Solvents | Reduce Environmental Impact | - Replace hazardous solvents with water, ethanol, or other green alternatives. mdpi.com |

| Catalysis | Improve Efficiency, Reduce Waste | - Employ reusable heterogeneous catalysts (e.g., silica-supported acids). mdpi.com |

| Atom Economy | Minimize Waste | - Design one-pot, multi-component reactions to reduce intermediate isolation steps. mdpi.com |

| Energy Efficiency | Reduce Energy Consumption | - Utilize alternative energy sources like microwave or ultrasound to lower reaction times and temperatures. mdpi.comnih.gov |

By integrating these optimization, scalability, and sustainability principles, the synthesis of this compound can be developed into a process that is not only efficient and economical but also aligns with modern standards of environmental responsibility.

Advanced Spectroscopic and Analytical Characterization for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns (coupling), and integration of signals, the precise arrangement of protons (¹H NMR) and carbon atoms (¹³C NMR) can be determined.

¹H NMR Spectroscopy In the ¹H NMR spectrum of 2-(6-Chloropyridin-3-yl)thiazole, distinct signals are expected for the protons on both the pyridine (B92270) and thiazole (B1198619) rings. The proton on the C5 position of the thiazole ring and the proton on the C4 position would typically appear as doublets in the aromatic region. The protons on the chloropyridine ring would also exhibit characteristic shifts and coupling patterns, allowing for unambiguous assignment. For instance, general data for the parent thiazole ring shows protons appearing between 7.0 and 9.0 ppm. chemicalbook.com

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show eight distinct signals corresponding to the eight carbon atoms in this compound. The chemical shifts are influenced by the electronic environment of each carbon, with carbons bonded to electronegative atoms like nitrogen, sulfur, and chlorine appearing at different fields.

Predicted NMR Data for this compound While specific experimental spectra for this exact compound are not detailed in the provided sources, a predicted data table can be constructed based on known values for similar heterocyclic structures. chemicalbook.comrsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Thiazole-H4 | 7.4 - 7.7 (d) | 115 - 120 |

| Thiazole-H5 | 7.9 - 8.2 (d) | 140 - 145 |

| Pyridine-H4 | 8.2 - 8.5 (dd) | 138 - 142 |

| Pyridine-H5 | 7.3 - 7.6 (d) | 120 - 125 |

| Pyridine-H2 | 8.9 - 9.2 (d) | 150 - 155 |

| Thiazole-C2 | - | 165 - 170 |

| Thiazole-C4 | - | 115 - 120 |

| Thiazole-C5 | - | 140 - 145 |

| Pyridine-C2 | - | 150 - 155 |

| Pyridine-C3 | - | 128 - 133 |

| Pyridine-C4 | - | 138 - 142 |

| Pyridine-C5 | - | 120 - 125 |

| Pyridine-C6 | - | 151 - 156 |

Note: Shifts are estimates. d = doublet, dd = doublet of doublets.

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is vital for determining the molecular weight of a compound and confirming its elemental composition.

Electrospray Ionization (ESI-MS) ESI-MS is a soft ionization technique that is particularly useful for polar molecules. It typically generates a protonated molecular ion [M+H]⁺, allowing for the determination of the molecular weight. For this compound (Molecular Weight: 196.66 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak at an m/z corresponding to the protonated molecule. bldpharm.com

High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of a compound. The precise mass of this compound can be calculated and compared to the experimental value from an HRMS analysis to verify the formula C₈H₅ClN₂S. The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1), which would result in two peaks separated by two mass units for the molecular ion.

Interactive Data Table: Expected Mass Spectrometry Peaks

| Ion Species | Formula | Isotope | Calculated m/z | Expected Relative Abundance |

| [M]⁺ | C₈H₅³⁵ClN₂S | ³⁵Cl | 195.9862 | 100% |

| [M]⁺ | C₈H₅³⁷ClN₂S | ³⁷Cl | 197.9833 | ~32% |

| [M+H]⁺ | C₈H₆³⁵ClN₂S | ³⁵Cl | 196.9940 | 100% |

| [M+H]⁺ | C₈H₆³⁷ClN₂S | ³⁷Cl | 198.9911 | ~32% |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. It is an effective tool for identifying the presence of specific bonds and functional moieties. The IR spectrum of this compound would display characteristic absorption bands for the aromatic rings and the C-Cl bond.

Key expected absorptions include:

C-H stretching for the aromatic protons.

C=N and C=C stretching vibrations within the pyridine and thiazole rings.

C-S stretching associated with the thiazole ring.

C-Cl stretching from the chloropyridine moiety.

Studies of similar thiazole-containing structures confirm these vibrational regions. heteroletters.orgresearchgate.netulpgc.es

Interactive Data Table: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Py & Th) |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic Rings |

| 1100 - 1000 | C-H In-plane Bending | Aromatic Rings |

| 800 - 600 | C-S Stretch | Thiazole Ring |

| 800 - 600 | C-Cl Stretch | Chloro-Pyridine |

Py = Pyridine, Th = Thiazole

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated π-electron systems. The this compound molecule, with its connected aromatic rings, possesses a conjugated system that is expected to absorb in the UV region. The parent thiazole compound is known to have UV absorption bands. nist.gov The extended conjugation in the target molecule would likely lead to a bathochromic (red) shift to longer wavelengths compared to the individual parent heterocycles.

Single Crystal X-ray Diffraction (SCXRD) for Definitive Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing the exact positions of each atom in the crystal lattice.

If a suitable single crystal of this compound were obtained, SCXRD analysis would provide:

Confirmation of the atomic connectivity.

Precise bond lengths and bond angles.

Information on the planarity of the pyridine and thiazole rings and the dihedral angle between them.

Details of intermolecular interactions, such as stacking or hydrogen bonding, in the solid state.

While a crystal structure for the title compound is not available in the searched literature, analyses of similar molecules demonstrate the detailed data this technique provides. nih.govmdpi.comresearchgate.net

Interactive Data Table: Illustrative Data from an SCXRD Analysis

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1294 |

| b (Å) | 35.469 |

| c (Å) | 9.0211 |

| β (°) | 97.80 |

| Volume (ų) | 2260.1 |

| Z (molecules/cell) | 4 |

Note: Data is illustrative, based on a similar heterocyclic structure nih.gov, and does not represent the actual data for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis determines the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. For C₈H₅ClN₂S, this analysis verifies the ratio of its constituent elements. This method is often used to confirm the structure of newly synthesized compounds. nih.gov

Interactive Data Table: Elemental Analysis for C₈H₅ClN₂S

| Element | Theoretical Mass % |

| Carbon (C) | 48.86% |

| Hydrogen (H) | 2.56% |

| Chlorine (Cl) | 18.02% |

| Nitrogen (N) | 14.24% |

| Sulfur (S) | 16.30% |

Biological Activities and Pharmacological Potential of Derivatives Incorporating the 2 6 Chloropyridin 3 Yl Thiazole Scaffold

Anticancer Activities

The quest for novel and more effective anticancer agents has led to the investigation of various heterocyclic compounds, with thiazole (B1198619) derivatives showing considerable promise. Those incorporating the 2-(6-chloropyridin-3-yl)thiazole moiety have been a particular focus of these efforts.

In Vitro Cytotoxicity Profiling Against Human Cancer Cell Lines

Derivatives based on the this compound scaffold have been subjected to extensive in vitro screening to determine their cytotoxic effects against a range of human cancer cell lines. These studies are crucial for identifying lead compounds with potent anti-proliferative activity.

Several studies have reported the half-maximal inhibitory concentration (IC₅₀) values for various derivatives against liver (HepG2), breast (MDA-MB-231, MCF-7), and lung (A549) cancer cell lines. For instance, one study synthesized two novel thiazole derivatives, designated CP1 and CP2, and evaluated their effects on HepG2 and MCF-7 cells, among others. The results indicated that CP1 had IC₅₀ values of 11 µg/mL and 4.8 µg/mL against HepG2 and MCF-7, respectively, while CP2 showed IC₅₀ values of 18 µg/mL and 9.6 µg/mL against the same cell lines ekb.eg.

In another study focusing on MDA-MB-231, a highly aggressive triple-negative breast cancer cell line, a series of new thiazole derivatives were synthesized. The compounds, particularly those with specific substitutions like 4-chlorophenyl or 3-nitrophenyl groups on the thiazole ring, demonstrated significant cytotoxicity. For example, the 3-nitrophenylthiazolyl derivative 4d was found to be a highly effective cytotoxic compound against MDA-MB-231 cells with an IC₅₀ value of 1.21 µM, which is comparable to the reference drug sorafenib (IC₅₀ = 1.18 µM) mdpi.com. Another compound from a different series, 5l , also showed potent inhibition against MDA-MB-231 with an IC₅₀ of 1.4 µM, while its effect on the HepG2 cell line was less pronounced (IC₅₀ = 22.6 µM), indicating a degree of selectivity nih.gov.

Further research into pyridine-thiazole hybrids revealed that compound 3 exhibited an IC₅₀ ranging from 0.57 µM to 7.8 µM across a panel of cancer cell lines, which included MCF-7 and A549 nih.gov. A newly synthesized thiazole derivative, 4c , was identified as the most active in its series, with IC₅₀ values of 2.57 µM in MCF-7 and 7.26 µM in HepG2 cells mdpi.com.

| Compound | HepG2 IC₅₀ | MDA-MB-231 IC₅₀ | MCF-7 IC₅₀ | A549 IC₅₀ | HT29 IC₅₀ |

|---|---|---|---|---|---|

| CP1 | 11 µg/mL | - | 4.8 µg/mL | - | - |

| CP2 | 18 µg/mL | - | 9.6 µg/mL | - | - |

| Derivative 4d | - | 1.21 µM | - | - | - |

| Derivative 5l | 22.6 µM | 1.4 µM | - | - | - |

| Derivative 4c | 7.26 µM | - | 2.57 µM | - | - |

| Hybrid 3 | Data not specified | Data not specified | IC₅₀ value in range | IC₅₀ value in range | Data not specified |

Assessment of Antitumor Efficacy in In Vivo Models

To validate the in vitro findings, promising thiazole derivatives have been advanced to in vivo studies, primarily utilizing the Ehrlich Ascites Carcinoma (EAC) model in mice. This model is a valuable tool for assessing the antitumor activity of novel compounds.

In one such study, thiazole derivatives were found to be safe in mice at doses up to 500 mg/kg ekb.eg. When administered to EAC-bearing mice, these compounds led to a significant reduction in both the volume and the count of EAC cells ekb.eg. The most effective dose was identified as 15 mg/kg ekb.eg. Another investigation focused on a novel 1,3-thiazole analog, BTHP, in an EAC-induced mouse model rsc.orgnih.gov. The administration of BTHP resulted in a marked extension of the lifespan of the treated mice to a mean of 21 days, compared to 16 days for the untreated control group nih.gov. This represented a 131.25% increase in lifespan nih.gov. Furthermore, the treatment significantly reduced tumor volume nih.govirispublishers.com. These in vivo studies underscore the therapeutic potential of these derivatives, demonstrating their ability to inhibit tumor growth and improve survival rates in preclinical models rsc.orgnih.govirispublishers.com.

Differential Cytotoxicity and Selectivity Against Normal Cells

A critical aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while sparing normal, healthy cells. Several studies have investigated the differential cytotoxicity of this compound derivatives.

Research on novel pyridine-thiazole hybrid molecules revealed a high degree of selectivity. One derivative, compound 3 , showed an IC₅₀ of 0.57 µM in HL-60 acute promyelocytic leukemia cells, whereas its IC₅₀ against pseudo-normal human cell lines was greater than 50 µM, indicating significant selectivity for cancer cells nih.gov.

Another study evaluated a newly synthesized pyrano[2,3-d]thiazole derivative (DIPTH) against a panel of cancer cell lines and a normal human lung fibroblast cell line (WI-38) nih.gov. The compound exhibited an IC₅₀ of 36.17 µg/mL against the normal WI-38 cells, while showing greater potency against cancer cells, with IC₅₀ values of 14.05 µg/mL for HepG-2 and 17.77 µg/mL for MCF-7 nih.gov. The study calculated a selectivity index (SI), which is the ratio of the IC₅₀ for normal cells to that for cancer cells. The DIPTH compound showed a higher selectivity index for HepG-2 (SI = 2.57) and MCF-7 (SI = 2.04) cells compared to the conventional chemotherapeutic drug doxorubicin, suggesting it may be safer towards non-cancerous cells nih.gov.

Insecticidal Applications

The structural features of the this compound scaffold are also found in several classes of modern insecticides, particularly the neonicotinoids. This has prompted research into novel derivatives for their potential as crop protection agents.

Evaluation of Potency Against Key Agricultural Insect Pests

The insecticidal efficacy of these derivatives has been tested against a variety of significant agricultural pests.

Nilaparvata lugens (Brown Planthopper): Neonicotinoid analogs incorporating the (6-chloropyridin-3-yl)methyl moiety have demonstrated potent insecticidal activity against the brown planthopper, a major pest of rice nih.gov. Several synthesized compounds exhibited greater than 90% activity at a concentration of 500 mg/L nih.gov.

Spodoptera exigua (Beet Armyworm) and Plutella xylostella (Diamondback Moth): A series of novel diacylhydrazine derivatives containing the 1-[(6-chloropyrid-3-yl)methyl] moiety were synthesized and evaluated. Some of these compounds showed moderate insecticidal activities against both S. exigua and P. xylostella larvae at a concentration of 200 mg/L researchgate.net.

Aphis glycines (Soybean Aphid): While direct studies on Aphis glycines are limited in the provided context, research on related aphid species demonstrates the potential of these compounds. For example, novel 2-phenylpyridine derivatives showed significant inhibition against Aphis craccivora nih.gov. Similarly, other synthesized compounds have been screened for activity against Aphis gossypii nih.gov. These findings suggest a broader spectrum of activity against various aphid species.

| Compound Class | Target Pest | Observed Activity |

|---|---|---|

| Neonicotinoid Analogs | Nilaparvata lugens | >90.3% activity at 500 mg/L |

| Diacylhydrazine Derivatives | Spodoptera exigua | Moderate activity at 200 mg/L |

| Diacylhydrazine Derivatives | Plutella xylostella | Moderate activity at 200 mg/L |

| 2-Phenylpyridine Derivatives | Aphis craccivora | Significant inhibition |

Comparative Bioactivity with Established Insecticides

To gauge the potential of new derivatives, their bioactivity is often compared to that of commercially available insecticides.

In the development of novel chlorantraniliprole analogues, which are part of the diamide class of insecticides, several new derivatives were synthesized. The insecticidal activities of these compounds were tested against the oriental armyworm. Notably, compounds 2u and 2x exhibited higher larvicidal activities than the established insecticide indoxacarb mdpi.com. The majority of the synthesized compounds displayed 100% larvicidal activity at concentrations of 100 and 200 mg/L, which was comparable to chlorantraniliprole and avermectins mdpi.com. Such comparative studies are vital for identifying new candidates that may offer advantages over existing products, such as improved efficacy or a different mode of action to combat insecticide resistance.

Environmental Impact Considerations (e.g., Non-Target Organism Toxicity)

The widespread application of pesticides in agriculture leads to the presence of their residues in various environmental compartments, from fields and orchards to aquatic ecosystems. hilarispublisher.com Insecticides, while crucial for managing pest outbreaks, can pose risks to non-target organisms due to their inherent toxicity. hilarispublisher.com The effects of these chemicals are not limited to the intended pests and can impact a wide range of animal species to varying degrees. hilarispublisher.com

Neonicotinoid insecticides, a class to which some derivatives of the this compound scaffold belong, are known for their neurotoxic effects. informaticsjournals.co.in Thiacloprid, a neonicotinoid, is recognized as a xenobiotic and an environmental contaminant. nih.gov It is classified as toxic if swallowed, harmful if inhaled, and very toxic to aquatic life. nih.gov

The environmental impact of pesticides extends to various non-target organisms. For instance, insecticides can alter the ecological structure of soil-dwelling organisms like earthworms and arthropods, which in turn can affect vertebrates that prey on them. hilarispublisher.com Some neonicotinoids, including thiacloprid, have been shown to drastically affect earthworms. informaticsjournals.co.in Furthermore, spray drift from insecticide applications can be lethal to birds, and runoff into water bodies can harm zooplankton, crustaceans, and aquatic insect larvae. hilarispublisher.com Studies have also indicated that imidacloprid and acetamiprid, other neonicotinoids, can cause dysfunction in the gills, brain, and liver of fish, as well as embryo mortality. informaticsjournals.co.in

Herbicides, another class of pesticides, can also have significant non-target effects, including increased mortality and sublethal impacts on the longevity, reproduction, and predation of natural enemies of pests. mdpi.com This disruption of biological control is a critical consideration in integrated pest management. mdpi.com The persistence and accumulation of certain pesticides in the soil can lead to prolonged exposure and potential bioaccumulation in non-target plants, raising concerns about contamination of the food chain. nih.gov

Antimicrobial Properties

Thiazole derivatives are a significant class of heterocyclic compounds that have demonstrated a broad spectrum of therapeutic effects, including antimicrobial activity. mdpi.com The thiazole ring is a component of the first effective antibiotics, the penicillins. mdpi.com

Derivatives of the this compound scaffold have shown notable antibacterial activity against a range of pathogens. For example, certain 5-chloropyridine derivatives have exhibited very high antibacterial activity against the Micrococcus luteum strain with a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL. researchgate.net

The introduction of different substituents to the thiazole molecular framework has yielded promising results against tested bacterial strains. mdpi.com Some thiazole derivatives have displayed potent microbial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. biointerfaceresearch.com Specifically, trichlorophenyl thiazole molecules have demonstrated a significant inhibitory effect against various Gram-positive and Gram-negative organisms, including Bacillus subtilis, Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus, and Pseudomonas fluorescens. mdpi.comsemanticscholar.org

In a study of novel thiazole derivatives, compounds 2a–c demonstrated selective and potent bactericidal activity against Gram-positive pathogens, with MIC values ranging from 1–64 µg/mL. mdpi.com These compounds showed profound activity against S. aureus, including vancomycin-resistant strains, with MICs of 1–2 µg/mL. mdpi.com However, they did not exhibit activity against the Gram-negative bacterial pathogens tested. mdpi.com

Another series of newly synthesized thiazole derivatives showed that six compounds were more potent than the reference drug ampicillin against Gram-negative bacteria. mdpi.com However, none of the investigated derivatives showed any activity against Gram-positive Streptococcus pyogenes and Gram-negative Pseudomonas aeruginosa. mdpi.com

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 5-Chloropyridine derivatives | Micrococcus luteum | 3.9 | researchgate.net |

| Thiazole derivatives 2a–c | Gram-positive pathogens | 1–64 | mdpi.com |

| Thiazole derivatives 2a–c | Staphylococcus aureus | 1–2 | mdpi.com |

| Thiazole derivatives 2a–c | Vancomycin-resistant S. aureus | Potent activity | mdpi.com |

Thiazole derivatives have demonstrated significant potential as antifungal agents. mdpi.com A series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives showed very strong activity against two reference strains of Candida albicans, with MIC values ranging from 0.015 to 3.91 µg/mL, which was comparable or even superior to the activity of nystatin. nih.gov Further studies on clinical isolates of C. albicans from hospitalized patients confirmed the high efficacy of these compounds, with MICs ranging from 0.008 to 7.81 µg/mL. researchgate.net

In other research, novel thiazole derivatives 2a–c exhibited antifungal activity against azole-resistant Aspergillus fumigatus. mdpi.com Compounds 2b and 5a also showed activity against multidrug-resistant yeasts, including Candida auris. mdpi.com Another study found that two newly synthesized 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives, 7a and 7e , showed promising inhibitory activity against a pathogenic C. albicans strain, with MIC values of 7.81 µg/mL and 3.9 µg/mL, respectively, which were substantially lower than the reference drug fluconazole (15.62 µg/mL). mdpi.com

The mechanism of action for some of these derivatives may involve disruption of the fungal cell wall structure and/or the cell membrane. researchgate.net The lipophilicity of these compounds has also been correlated with their high antifungal activity. researchgate.net

| Compound/Derivative | Fungal/Yeast Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (reference strains) | 0.015–3.91 | nih.gov |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | 0.008–7.81 | researchgate.net |

| Thiazole derivatives 2a–c | Azole-resistant Aspergillus fumigatus | Active | mdpi.com |

| Thiazole derivatives 2b, 5a | Multidrug-resistant yeasts (including Candida auris) | Active | mdpi.com |

| 2-hydrazinyl-4-phenyl-1,3-thiazole 7a | Candida albicans (pathogenic strain) | 7.81 | mdpi.com |

| 2-hydrazinyl-4-phenyl-1,3-thiazole 7e | Candida albicans (pathogenic strain) | 3.9 | mdpi.com |

The emergence of multidrug-resistant (MDR) microorganisms presents a significant global health challenge. Thiazole derivatives have shown promise in combating these resistant strains. For instance, certain oxazole-containing compounds, which are isosteres of thiazoles, have demonstrated high activity against mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis. mdpi.com

In the realm of antibacterial agents, novel thiazole derivatives bearing β-amino acid and aromatic moieties have been synthesized and evaluated. mdpi.com These compounds, specifically 2a–c , exhibited potent bactericidal activity against Gram-positive pathogens, including S. aureus strains with genetically defined resistance mechanisms. mdpi.com Notably, compound 2b showed profound activity against vancomycin-resistant S. aureus. mdpi.com

Regarding antifungal properties, compounds 2b and 5a from the same study displayed activity against multidrug-resistant yeasts, such as Candida auris. mdpi.com

Antitubercular Efficacy

Thiazole and its derivatives have been recognized for their potential as antitubercular agents. mdpi.com

Several studies have highlighted the in vitro efficacy of this compound derivatives and related compounds against Mycobacterium tuberculosis. A series of substituted N-oxazolyl- and N-thiazolylcarboxamides of various pyridinecarboxylic acids were investigated, with oxazole-containing compounds showing high activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with the best MIC against the H37Ra strain being 3.13 µg/mL. mdpi.com

In another study, a series of 2-aminothiazoles was synthesized based on a high-throughput screening scaffold. nih.gov Through structural modifications, the antitubercular activity was improved by more than 128-fold. nih.gov One of the most promising analogues, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55 ), exhibited a MIC of 0.024 µM (0.008 µg/mL) in 7H9 media. nih.gov

Furthermore, research by Karale et al. on 2,4,5-trisubstituted thiazoles showed significant inhibitory effects against M. tuberculosis H37Rv, with one compound demonstrating notable antitubercular activity with MIC values of 2.1 µg/mL and 1.8 µg/mL. dergipark.org.tr Pyridine (B92270) appended 2-hydrazinylthiazole derivatives have also been synthesized and evaluated, with four compounds exhibiting good antimycobacterial activity against the H37Rv strain, with MICs in the range of 6.40–7.14 µM. semanticscholar.org

A study on two novel 1,4-dihydropyridine derivatives screened against 113 different strains of M. tuberculosis found that compound F-27 showed over 90% growth inhibition at a concentration range of 2 to 8 μg/mL against susceptible strains. jidc.org This compound also showed susceptibility in 92% of resistant strains, with a MIC90 range of 16 to 64 µg/mL, and importantly, no cross-resistance with isoniazid was observed at higher concentrations. jidc.org

| Compound/Derivative | Mycobacterium tuberculosis Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Oxazole-containing compounds | H37Ra | 3.13 µg/mL | mdpi.com |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | H37Rv | 0.008 µg/mL (0.024 µM) | nih.gov |

| 2,4,5-trisubstituted thiazole | H37Rv | 1.8–2.1 µg/mL | dergipark.org.tr |

| Pyridine appended 2-hydrazinylthiazole derivatives | H37Rv | 6.40–7.14 µM | semanticscholar.org |

| 1,4-dihydropyridine derivative F-27 | Susceptible strains | 2–8 µg/mL (90% inhibition) | jidc.org |

| 1,4-dihydropyridine derivative F-27 | Resistant strains | 16–64 µg/mL (MIC90 range) | jidc.org |

Antiviral Investigations

The thiazole ring is a component of numerous compounds with a wide range of biological activities, including antiviral properties. informahealthcare.com Derivatives of thiazole have been reported to inhibit a variety of viruses, such as influenza, coronaviruses, hepatitis B and C, and human immunodeficiency viruses (HIV). nih.govresearchgate.net This broad-spectrum activity has made the thiazole nucleus a focal point in the search for new, safe, and effective antiviral drugs. nih.gov

Derivatives containing the thiazole moiety have demonstrated notable efficacy against specific viral targets, particularly in the context of HIV and flaviviruses.

Human Immunodeficiency Virus (HIV): The thiazole scaffold is integral to compounds that act as potent inhibitors of HIV replication. sapub.orgglobalresearchonline.net Certain thiadiazole derivatives, for example, have been identified as highly effective non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov One such derivative, RD4-2217, was found to inhibit the replication of the HTLV-IIIB strain of HIV-1 at a concentration of 6 nM and was also effective against clinical isolates and zidovudine-resistant mutants. nih.gov Further research led to the development of a thiazole-5-carboxamide derivative, GPS491, which blocks HIV-1 replication by inhibiting viral gene expression with an IC50 of approximately 0.25 µM and altering the production of viral RNAs. mdpi.com Other studies have focused on designing 1,3-thiazolidin-4-ones that effectively inhibit HIV-1 replication at nanomolar concentrations with minimal cytotoxicity. nih.gov

Flavivirus: Flaviviruses, such as Dengue virus (DENV) and Japanese encephalitis virus (JEV), represent significant global health threats with limited treatment options. nih.gov The viral NS2B-NS3 protease is a crucial enzyme for flavivirus replication, making it a prime target for antiviral drug development. biorxiv.org Novel thiazole derivatives have been synthesized and identified as inhibitors of this flaviviral protease. nih.govnih.gov In one study, a series of 48 thiazole derivatives were developed, with two compounds, 3aq and 3au, showing significant inhibition of DENV protease activity in vitro. nih.govnih.gov These compounds were found to block viral RNA synthesis and replication at low-micromolar concentrations, demonstrating an uncompetitive mode of inhibition. nih.govnih.gov

Table 1: DENV2 NS2B-NS3 Protease Inhibitory Activity for Select Thiazole Derivatives

| Compound | R | R1 | R2 | IC50 (µM) |

|---|---|---|---|---|

| 3d | 2,5-(OCH3)2 | H | 3-NO2 | 139.1 |

| 3f | 2-F | H | 3-NO2 | 117.3 |

| 3m | 2,5-(OCH3)2 | H | 4-Cl | 215.6 |

| 3n | 3,4-(OCH3)2 | H | 4-Cl | 248.1 |

Data sourced from a study on DENV2 NS2B-NS3 protease inhibitors. biorxiv.org "ND" indicates that the IC50 value was not determined or was above the tested concentration range.

Herbicidal Potential

The discovery of novel molecular scaffolds with potent herbicidal activity is crucial for agricultural innovation. nih.gov Derivatives containing a pyridinyl-thiazole backbone have emerged as a promising class of herbicides, particularly for controlling broadleaf weeds.

Compounds based on a 3-(pyridin-2-yl)benzothiazol-2-one structure have demonstrated exceptional post-emergence herbicidal activity against various dicotyledonous (broadleaf) weeds. nih.govnih.gov These derivatives often act as protoporphyrinogen oxidase (PPO) inhibitors. nih.govresearchgate.net

In greenhouse experiments, specific derivatives showed potent efficacy. For instance, compounds designated I-01 and I-09 completely inhibited the growth of broadleaf weeds such as Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf), and Portulaca oleracea (common purslane) at an application rate of 75 grams per hectare. nih.govresearchgate.net Another compound, I-09 from a different study, demonstrated 100% post-emergence herbicidal efficacy against weeds like Solanum nigrum (black nightshade), Capsella bursa-pastoris (shepherd's purse), and Veronica polita (grey field-speedwell) at the same application rate. nih.gov Structure-activity relationship (SAR) analysis revealed that substitutions on the pyridine ring, such as a trifluoromethyl group, are crucial for this high level of herbicidal activity. nih.govnih.gov

Table 2: Post-emergence Herbicidal Efficacy of Pyridinyl-Thiazole Derivatives Against Dicotyledonous Weeds

| Compound | Target Weed Species | Application Rate (g/ha) | Growth Inhibition |

|---|---|---|---|

| I-01 | Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleracea | 75 | 100% |

| I-09 | Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleracea | 75 | 100% |

| I-09 | Solanum nigrum, Capsella bursa-pastoris, Descurainia sophia, Veronica polita | 75 | 100% |

Data compiled from studies on 3-(pyridin-2-yl)benzothiazol-2-one derivatives. nih.govnih.govresearchgate.net

Other Biologically Relevant Activities (e.g., Antioxidant, Anti-inflammatory)

Beyond their antiviral and herbicidal applications, thiazole-containing scaffolds are known to possess a wide array of other biological properties, notably antioxidant and anti-inflammatory activities. sapub.orgglobalresearchonline.net The presence of sulfur and nitrogen atoms in the thiazole ring contributes to these pharmacological effects. informahealthcare.com

Anti-inflammatory Activity: Thiazole derivatives have been explored for their anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis. informahealthcare.comnih.gov The well-known nonsteroidal anti-inflammatory drug (NSAID) Meloxicam, used to treat rheumatoid arthritis, contains a thiazole core, underscoring the importance of this scaffold in developing anti-inflammatory agents. informahealthcare.com Studies on various pyridine- and thiazole-based hydrazides have also demonstrated promising COX inhibition. nih.gov

Antioxidant Activity: Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract them, is implicated in many chronic diseases. mdpi.com Thiazole derivatives, particularly those incorporating phenolic or catechol moieties, have been synthesized and evaluated for their antioxidant potential. mdpi.commdpi.com A synthesized catechol hydrazinyl-thiazole (CHT) compound, for instance, showed very good antioxidant activity in vitro. mdpi.com In a DPPH radical scavenging assay, the CHT molecule exhibited significantly stronger activity than standard antioxidants, with an IC50 value 4.94-fold lower than that of ascorbic acid. mdpi.com

Table 3: DPPH Radical Scavenging Activity of a Catechol Hydrazinyl-Thiazole (CHT) Derivative

| Compound/Reference | IC50 (µg/mL) |

|---|---|

| CHT | 1.83 ± 0.12 |

| Ascorbic Acid | 9.04 ± 0.15 |

| Trolox | 6.01 ± 0.13 |

Data from an in vitro evaluation of a synthesized antioxidant molecule. mdpi.com

Mechanistic Insights into Biological Action

Elucidation of Cellular and Molecular Pathways

The primary cellular and molecular pathways affected by compounds containing the 2-(6-chloropyridin-3-yl) moiety are centered on the nervous system. This is largely inferred from the mechanism of the closely related neonicotinoid insecticide, Thiacloprid, which features the 2-(6-chloropyridin-3-yl)methyl group. The principal mode of action for Thiacloprid involves the disruption of the insect nervous system wikipedia.orgepa.gov.

This disruption occurs within the cholinergic signaling pathway. Neonicotinoids selectively act on insect nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for fast excitatory neurotransmission in the insect central nervous system nih.gov. By acting as agonists at these receptors, they mimic the action of the endogenous neurotransmitter acetylcholine. This leads to overstimulation of the post-synaptic neuron, resulting in paralysis and death of the insect nih.gov. The cellular cascade initiated by this interaction involves depolarization of the neuronal membrane and an uncontrolled influx of cations.

While direct studies on the broader cellular pathways affected by 2-(6-chloropyridin-3-yl)thiazole itself are limited, research on other thiazole (B1198619) derivatives has revealed influences on pathways such as apoptosis and autophagy. For instance, the thiazole derivative CPTH6 has been shown to induce apoptosis and impair autophagy completion in cancer cells, suggesting that the thiazole scaffold can interact with multiple cellular processes nih.gov. However, these activities have not been specifically documented for this compound.

Identification and Characterization of Specific Biological Targets

The biological activity of a compound is defined by its interaction with specific molecular targets. For this compound and related structures, the most extensively characterized target is the nicotinic acetylcholine receptor.

Enzyme Inhibition (e.g., DNA Gyrase, Lanosterol 14α-demethylase)

There is no specific evidence in the reviewed literature to indicate that this compound acts as an inhibitor of enzymes such as DNA Gyrase or Lanosterol 14α-demethylase.

However, the thiazole scaffold is a common feature in molecules designed to inhibit various enzymes. For example, certain benzothiazole derivatives have been identified as inhibitors of DNA gyrase (specifically the GyrB subunit) and topoisomerase IV, enzymes essential for bacterial DNA replication nih.gov. This inhibition of bacterial topoisomerases is a validated mechanism for antibacterial agents nih.gov. Furthermore, other thiazole and thiadiazole derivatives have been synthesized and evaluated as potent inhibitors of carbonic anhydrases, which are metalloenzymes involved in numerous physiological processes nih.govmdpi.commdpi.com.

Receptor Modulation (e.g., Nicotinic Acetylcholine Receptors)

The most well-documented biological target for compounds containing the 2-(6-chloropyridin-3-yl) scaffold is the nicotinic acetylcholine receptor (nAChR). This is based on extensive research into the neonicotinoid class of insecticides, which includes Thiacloprid wikipedia.orgirac-online.org.

Thiacloprid is classified as a competitive modulator of nAChRs irac-online.org. Its mechanism involves disrupting the nervous system by acting as an agonist at these receptors epa.gov. This stimulation of nAChRs leads to an uncontrolled nerve impulse, ultimately causing insect paralysis and death wikipedia.orgepa.gov. Neonicotinoids in general act selectively on insect nAChRs compared to their mammalian counterparts nih.gov.

One study that expressed the cockroach nAChR subunit Pameα7 in Xenopus laevis oocytes found that Thiacloprid acts as a partial agonist, capable of inducing low inward currents, whereas the related neonicotinoid imidacloprid showed no agonist effect on this specific receptor subtype mdpi.com. This highlights that even within the same class, compounds can exhibit distinct pharmacological profiles at different nAChR subtypes mdpi.com.

| Compound/Class | Biological Target | Mechanism of Action | Effect | Reference |

|---|---|---|---|---|

| Thiacloprid | Nicotinic Acetylcholine Receptors (nAChRs) | Competitive Modulator / Agonist | Disruption of insect nervous system | wikipedia.orgirac-online.orgepa.gov |

| Thiacloprid | Cockroach Pameα7 nAChR | Partial Agonist | Induces low inward currents | mdpi.com |

| Neonicotinoids | Insect nAChRs | Agonist | Selective activation of insect nAChRs | nih.gov |

Transporter Interference (e.g., MmpL3)

No studies were found that directly link this compound to interference with the MmpL3 transporter.

MmpL3 (Mycobacterial membrane protein Large 3) is an essential inner membrane transporter in Mycobacterium tuberculosis responsible for exporting mycolic acid precursors, which are critical components of the mycobacterial cell wall nih.govnih.gov. Due to its essential role, MmpL3 has become a significant target for the development of new antituberculosis drugs nih.govnih.govresearchgate.net. A number of chemically diverse compounds have been identified as MmpL3 inhibitors nih.gov. While some thiazole-containing compounds have been investigated for antitubercular properties, a specific interaction between this compound and MmpL3 has not been reported researchgate.net.

Protein-Protein Interaction Disruption (e.g., p53 Ubiquitination)

There is no available evidence to suggest that this compound disrupts the protein-protein interaction between p53 and its negative regulator, MDM2 (or its human homolog, hDM2).

The p53 tumor suppressor protein is a crucial regulator of the cell cycle and apoptosis nih.govmdpi.com. In many cancers, p53 function is suppressed by its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for degradation nih.govsemanticscholar.org. Disrupting this interaction with small-molecule inhibitors is a major strategy in cancer therapy to reactivate p53 and induce apoptosis in tumor cells mdpi.comnih.gov. While various chemical scaffolds are being explored for this purpose, a role for this compound in this specific mechanism has not been documented.

Kinase Inhibition (e.g., Raf kinases, IGF-IR, EGFR, P38 kinase for related scaffolds)

Specific studies demonstrating kinase inhibition by this compound are not present in the current literature.

However, the thiazole ring is recognized as a "privileged scaffold" in medicinal chemistry and is a core component of numerous kinase inhibitors. Kinases are key regulators of cellular signaling, and their dysregulation is a hallmark of cancer, making them important therapeutic targets. For example, a novel series of N-(1,3-thiazol-2-yl)pyridin-2-amines was developed as potent and selective inhibitors of KDR kinase (Vascular Endothelial Growth Factor Receptor-2), a key mediator of angiogenesis nih.gov. Other heterocyclic scaffolds containing thiazole-related structures have been successfully developed as inhibitors for cyclin-dependent kinases (CDKs) and other kinases implicated in solid tumors nih.govmdpi.com. This indicates the potential of the thiazole moiety to be incorporated into potent kinase inhibitors, though this specific activity has not been confirmed for this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Exploration of Substituent Effects on Bioactivity

The biological activity of derivatives of 2-(6-Chloropyridin-3-yl)thiazole is profoundly influenced by the nature and position of substituents on both the pyridine (B92270) and thiazole (B1198619) rings. Systematic SAR studies have been conducted to elucidate these effects, providing a roadmap for optimizing the therapeutic potential of this chemical series.

Alterations to the thiazole moiety have been a primary focus of investigation. For instance, the introduction of various heterocyclic rings, such as pyrazoline, has been explored. These studies reveal that the nature of the substituent on the pyrazoline ring can significantly impact antimicrobial activity. While some modifications lead to broad-spectrum activity against both Gram-positive and Gram-negative bacteria, others result in more targeted effects.

The following table summarizes the impact of various substituents on the bioactivity of thiazole derivatives, drawing from broader studies on related compounds.

| Scaffold Position | Substituent Type | General Effect on Bioactivity | Reference Compound Series |

| Thiazole Ring | Pyrazoline derivatives | Modulation of antimicrobial spectrum | 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole |

| Thiazole Ring | Phenyl-methano-isoindol-1,3-dione | Varied antimicrobial efficacy | 2-(4-(1-(thiazol-2-yl)-2-pyrazolin-3-yl)-phenyl)-methano-isoindol-1,3-dione |

| Pyridine Ring | Electron-withdrawing groups | Can enhance activity depending on the target | General observation in heterocyclic chemistry |

| Pyridine Ring | Electron-donating groups | Can modulate selectivity and potency | General observation in heterocyclic chemistry |

Development of Pharmacophore Models

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the this compound scaffold, pharmacophore models have been developed to guide the design of new analogs with improved affinity for their targets.

These models are typically generated by analyzing a set of active and inactive compounds. The key chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, are identified and spatially mapped. For thiazole-based compounds, the nitrogen and sulfur atoms of the thiazole ring often act as crucial hydrogen bond acceptors or are involved in metal coordination within enzyme active sites. The pyridine ring typically contributes to aromatic or hydrophobic interactions.

A hypothetical pharmacophore model for a this compound derivative might include:

An aromatic/hydrophobic feature corresponding to the pyridine ring.

A hydrogen bond acceptor feature associated with the nitrogen atom of the thiazole ring.

A halogen bond donor feature from the chlorine atom on the pyridine ring.

Additional features based on specific substituents that enhance activity.

The development of these models facilitates virtual screening of large chemical libraries to identify novel compounds with the desired pharmacophoric features, accelerating the discovery of new drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of newly designed molecules and for understanding the physicochemical properties that govern their potency. For thiazole derivatives, both 2D and 3D-QSAR approaches have been employed.

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. In a typical CoMFA study of thiazole derivatives, a set of molecules is aligned based on a common substructure, and their surrounding molecular fields are calculated. The resulting data is then analyzed using partial least squares (PLS) regression to generate a predictive model.

The contour maps generated from CoMFA provide a visual representation of the regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For instance, a green contour in a steric map would indicate that bulkier substituents are favored in that region, while a yellow contour would suggest that smaller groups are preferred. Similarly, blue and red contours in an electrostatic map highlight areas where positive or negative electrostatic potentials, respectively, are beneficial for activity.

A representative table of statistical parameters from a 3D-QSAR study on a series of thiazole derivatives is shown below to illustrate the robustness of such models.

| Parameter | Value | Description |

| q² | > 0.5 | Cross-validated correlation coefficient, indicating good internal predictive ability. |

| r² | > 0.6 | Non-cross-validated correlation coefficient, indicating a good fit of the model to the training data. |

| Predictive r² | > 0.5 | Correlation coefficient for an external test set, indicating good external predictive ability. |

These statistical validations are crucial to ensure the reliability of the QSAR models for predicting the activity of new compounds.

Stereochemical Considerations and Conformational Flexibility

The three-dimensional structure of a molecule, including its stereochemistry and conformational flexibility, is a critical determinant of its biological activity. For this compound, the linkage between the pyridine and thiazole rings allows for a degree of rotational freedom, which can result in different low-energy conformations.

The relative orientation of the two aromatic rings can significantly influence how the molecule fits into a binding pocket of a biological target. Computational studies, such as conformational analysis, are often employed to identify the most stable conformers and to understand the energy barriers between them.

While this compound itself is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with different biological activities. It is well-established in medicinal chemistry that enantiomers can have distinct pharmacological profiles, with one being highly active and the other being inactive or even having undesirable off-target effects. Therefore, when designing new derivatives with stereocenters, it is essential to consider the synthesis of individual enantiomers and to evaluate their biological activity separately.

Crystallographic studies of related compounds, such as Thiacloprid, which contains a 6-chloropyridin-3-ylmethyl moiety, provide valuable insights into the preferred solid-state conformations. In the crystal structure of Thiacloprid, the dihedral angle between the pyridine ring and the plane of the adjacent thiazolidine ring is approximately 70-73 degrees. This non-planar arrangement may also be relevant for the conformational preferences of this compound in solution and when bound to its biological target. Understanding these conformational nuances is key to the rational design of more effective and selective therapeutic agents.

Computational Chemistry and in Silico Approaches in Compound Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to forecast the binding mode and affinity of ligands, such as thiazole (B1198619) derivatives, within the active site of a protein or enzyme.

In studies involving pyridine-thiazole hybrids, molecular docking has been used to identify and evaluate potential inhibitors for various biological targets. For instance, derivatives have been docked against the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. mdpi.comresearchgate.net These simulations predict the binding energy and key interactions—such as hydrogen bonds and hydrophobic interactions—with amino acid residues in the enzyme's active site. mdpi.com Research on similar thiazole-containing structures has explored their potential as inhibitors for targets like DNA gyrase, an essential bacterial enzyme, and tubulin, which is crucial for cell division and a target for anticancer drugs. ijpsdronline.comnih.gov Docking scores, typically measured in kcal/mol, provide a quantitative estimate of binding affinity, with lower scores indicating potentially stronger binding. mdpi.com

| Compound Class | Target Protein | Example Docking Score (kcal/mol) | Interacting Residues |

| Pyridine-Thiazole Hybrids | SARS-CoV-2 Mpro (PDB: 6LU7) | -5.8 to -8.6 | H-acceptor, H-donor, hydrophobic interactions |

| Pyridyl-Thiazole Derivatives | DNA Gyrase | > -5.61 (higher affinity than standard) | VAL 71, ILE 78 |

| Thiazole Derivatives | Tubulin (Colchicine binding site) | -13.88 to -14.50 | Not specified |

This table presents example data from studies on related thiazole derivatives to illustrate the application of molecular docking.

Molecular Dynamics Simulations for Binding Dynamics and Stability

To complement the static view provided by molecular docking, molecular dynamics (MD) simulations are performed. MD simulations model the physical movements of atoms and molecules over time, offering insights into the stability and conformational dynamics of the ligand-protein complex. mdpi.com For pyridine-thiazole derivatives, MD simulations have been used to verify the stability of the docked poses within the active site of targets like the SARS-CoV-2 Mpro. mdpi.comresearchgate.netstrath.ac.uk These simulations, often run for nanoseconds, can confirm whether the key interactions predicted by docking are maintained over time and help to understand the thermodynamic properties of the binding process. mdpi.comstrath.ac.uk Analysis of parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) during the simulation helps assess the stability of the complex. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For thiazole derivatives, DFT calculations are employed to optimize the molecular geometry and determine fundamental electronic properties. tandfonline.comekb.eg Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more reactive. These calculations help in understanding the potential for charge transfer and the molecule's behavior in chemical reactions. nih.gov

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties and Drug-Likeness

In silico ADME prediction is a critical step in early-stage drug discovery, used to assess the pharmacokinetic profile of a compound. Various software platforms, such as SwissADME and pkCSM, are utilized to predict properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential hepatotoxicity. dergipark.org.tr For pyridine-thiazole hybrids and related compounds, these tools have been used to evaluate their drug-likeness based on criteria such as Lipinski's rule of five. dergipark.org.trnih.gov These predictions help to identify candidates with favorable pharmacokinetic profiles, increasing the likelihood of success in later stages of drug development. ijpsdronline.comamazonaws.com

| Property | Prediction Tool | Finding for Pyridine-Thiazole Hybrid |

| GI Absorption | SwissADME | High |

| Blood-Brain Barrier Permeation | SwissADME | Yes |

| Hepatotoxicity | pkCSM | No hepatotoxicity predicted |

| Skin Sensitization | pkCSM | No skin irritation predicted |

This table summarizes ADME predictions for a novel pyridine-thiazole hybrid as reported in the literature. dergipark.org.tr

Advanced Quantum Chemical Descriptors and Molecular Electrostatic Potential Analysis

Beyond basic electronic structure, advanced computational methods provide deeper insights into molecular properties. Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution on the molecule's surface, identifying regions that are rich or deficient in electrons. tandfonline.comnih.gov These maps are valuable for understanding sites susceptible to electrophilic and nucleophilic attack and predicting intermolecular interactions like hydrogen bonding. nih.gov Other quantum chemical descriptors, such as those derived from Natural Bond Orbital (NBO) analysis, elucidate electron delocalization and intramolecular charge transfer effects. researchgate.net Fukui functions can be calculated to provide more detailed information on local reactivity at specific atomic sites within the molecule. nih.gov

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This process often involves high-throughput molecular docking to rapidly assess millions of molecules. mdpi.com Once initial "hits" are identified, the process of lead optimization begins. This stage involves modifying the chemical structure of the hit compound to improve its potency, selectivity, and ADME properties. ajrconline.orgscienceopen.com For example, in the development of 2-(1H-pyrazol-1-yl)thiazole derivatives, a medicinal chemistry approach was used to generate a series of compounds to enhance their activity as selective receptor antagonists. nih.gov This iterative cycle of design, synthesis (or virtual enumeration), and testing is a cornerstone of modern drug discovery. scienceopen.com

Future Perspectives and Emerging Research Directions

Rational Design of Next-Generation Derivatives with Enhanced Efficacy and Selectivity

The principles of rational drug design are central to creating next-generation derivatives of 2-(6-Chloropyridin-3-yl)thiazole with improved biological activity and target specificity. This approach involves a deep understanding of structure-activity relationships (SAR), where systematic modifications to the core structure are correlated with changes in efficacy and selectivity. globalresearchonline.net Strategies such as pharmacophore merging, which combines essential structural features from different bioactive molecules, have been effectively used in the design of novel thiazole (B1198619) derivatives. nih.gov

Computational tools, including molecular docking and molecular dynamics simulations, are indispensable for predicting the binding interactions between a ligand and its target protein. mdpi.comnih.gov For instance, in the development of thiazole-based c-Met kinase inhibitors, docking studies have provided crucial insights into the binding modes, guiding the synthesis of analogues with enhanced potency. nih.gov By modifying moieties around the thiazole core, researchers can fine-tune physicochemical and pharmacokinetic properties to improve drug-likeness. nih.gov

Future efforts will likely focus on creating small-molecule libraries of this compound derivatives with diverse substitutions on both the pyridine (B92270) and thiazole rings. nih.gov The introduction of various functional groups can modulate electronic properties, steric hindrance, and hydrogen bonding capabilities, leading to optimized interactions with biological targets. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Thiazole Derivatives

| Structural Modification | Observed Effect on Biological Activity | Potential Target Class | Reference |

|---|---|---|---|

| Introduction of a second chlorine atom on an attached phenyl ring | Advantageous for antimicrobial activity in 2,3-disubstituted compounds. | Bacterial MurB enzyme | nih.gov |

| Replacement of 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole with a planar benzothiazole-2,6-diamine moiety | Advantageous for enzymatic activity against DNA gyrase. | Bacterial DNA gyrase | nih.gov |

| Incorporation of thiazole/thiadiazole carboxamide | Favorable for cytotoxicity against cancer cell lines. | c-Met Kinase | nih.gov |

Strategies to Combat Antimicrobial Resistance and Overcome Drug Resistance Mechanisms

Antimicrobial resistance (AMR) is a critical global health threat, necessitating the discovery of novel antibacterial agents with new mechanisms of action. nih.govresearchgate.net Thiazole derivatives have emerged as a promising class of compounds in this arena. nih.govdergipark.org.tr A key strategy involves targeting essential bacterial enzymes that are distinct from those targeted by existing antibiotic classes. Bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication, are validated targets for antimicrobial drug development. nih.gov

The rational design of this compound derivatives can lead to potent inhibitors of these enzymes. The 2-aminothiazole moiety, for example, contains an acceptor-donor interaction pattern that is considered fundamental for DNA gyrase inhibition. nih.gov A significant advantage of developing inhibitors that act on novel targets is the potential to bypass existing resistance mechanisms. Furthermore, designing compounds that inhibit two or more intracellular targets simultaneously, such as the GyrB and ParE subunits of DNA gyrase and topoisomerase IV, can dramatically lower the frequency of spontaneous resistance mutations. nih.gov

Efflux pumps are another common mechanism of drug resistance in bacteria. Future research could explore the design of this compound derivatives that either evade these pumps or act as efflux pump inhibitors themselves, thereby restoring the efficacy of other antibiotics.

Exploration of Novel Therapeutic Indications and Agrochemical Applications

The thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antifungal, and antiparasitic properties. globalresearchonline.netresearchgate.netnih.gov This versatility suggests that derivatives of this compound could be explored for a multitude of new therapeutic uses. For example, research into thiazole-based compounds has identified potent inhibitors of enzymes like c-Met kinase and VEGFR-2, which are implicated in cancer progression. nih.govnih.gov

In the agrochemical sector, thiazole-containing compounds have already made a significant impact. The fungicide Oxathiapiprolin, which contains a piperidinyl thiazole isoxazoline structure, is highly effective against oomycete pathogens. nih.gov This highlights the potential for developing novel this compound-based fungicides. frontiersin.org Research has shown that derivatives can exhibit potent activity against fungi like Sclerotinia sclerotiorum and Botrytis cinerea. bohrium.com Additionally, some thiazole phenoxypyridine derivatives have been shown to protect maize from herbicide injury, indicating a potential application as crop safeners. nih.gov Future research should focus on screening derivatives against a broad range of plant pathogens and exploring their potential as herbicides, insecticides, and plant growth regulators. frontiersin.org

Table 2: Investigated Biological Activities of Various Thiazole Derivatives

| Biological Activity | Specific Target/Organism | Example Derivative Class | Reference |

|---|---|---|---|

| Anticancer | c-Met kinase, VEGFR-2, EGFR | Thiazole carboxamides, Pyrazoline-thiazoles | nih.govnih.govekb.eg |

| Antibacterial | E. coli, S. aureus, M. tuberculosis | 2-phenylacetamido-thiazoles, N-oxazolyl-carboxamides | mdpi.comnih.gov |

| Antifungal | Aspergillus fumigatus, Candida albicans, Sclerotinia sclerotiorum | Bisthiazoles, Saccharin-thiazoles | mdpi.combohrium.com |

| Antimalarial | Plasmodium falciparum | 2-pyridyl hydrazinyl thiazoles | mdpi.com |

| Agrochemical (Fungicide) | Oomycetes (P. capsici, P. cubensis) | Piperidyl thiazoles | nih.govfrontiersin.org |

Development of Targeted Delivery Systems